4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate

货号:

B2809994

CAS 编号:

1705252-03-4

分子量:

391.43

InChI 键:

JTBDITCPLQXJFS-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

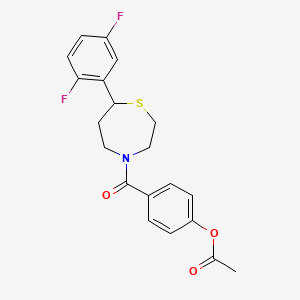

4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate is a synthetic organic compound featuring a 1,4-thiazepane core substituted with a 2,5-difluorophenyl group and linked via a carbonyl group to a phenyl acetate moiety. The phenyl acetate ester may influence solubility and metabolic stability.

属性

IUPAC Name |

[4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2NO3S/c1-13(24)26-16-5-2-14(3-6-16)20(25)23-9-8-19(27-11-10-23)17-12-15(21)4-7-18(17)22/h2-7,12,19H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBDITCPLQXJFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural Analogues from Heterocyclic Chemistry

Compound Class: 1,2,4-Triazole Derivatives

- Example Compounds : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ().

- Key Differences :

- Core Structure : The target compound uses a 1,4-thiazepane ring, whereas triazole derivatives feature a five-membered 1,2,4-triazole ring.

- Substituents : Both classes incorporate difluorophenyl groups (2,5 vs. 2,4 substitution in triazoles). The triazole derivatives include sulfonylphenyl groups, absent in the target compound.

- Functional Groups : The phenyl acetate ester in the target compound contrasts with the thione (-C=S) group in triazoles, which influences reactivity and tautomerism .

Compound Class: MCHR1 Antagonists

- Example Compounds : SNAP-7941 derivatives (e.g., FE@SNAP, Tos@SNAP) ().

- Key Differences :

- Core Structure : SNAP derivatives use pyrimidine or piperidine cores, contrasting with the thiazepane in the target compound.

- Fluorination Pattern : SNAP compounds feature 3,4-difluorophenyl groups, while the target compound has 2,5-difluorophenyl substitution.

- Pharmacological Target : SNAP derivatives are designed as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, whereas the target compound’s bioactivity remains uncharacterized in the evidence .

Fluorinated Aromatic Systems

Substituent Effects :

- 2,5-Difluorophenyl vs. 2,4-Difluorophenyl: The position of fluorine atoms alters electronic distribution and steric effects. For example, 2,4-difluorophenyl groups in triazoles [7–9] () enhance metabolic stability compared to non-fluorinated analogs. The 2,5-difluorophenyl group in the target compound may similarly improve lipophilicity and resistance to oxidative metabolism.

- Comparison with 3,4-Difluorophenyl : SNAP derivatives () use 3,4-difluorophenyl groups, which likely optimize receptor binding through dipole interactions. The 2,5-substitution in the target compound may prioritize different spatial or electronic interactions .

Functional Group Analysis

Pharmacokinetic and Physicochemical Properties (Inferred)

- Lipophilicity : The phenyl acetate group in the target compound may enhance membrane permeability compared to polar sulfonyl or carboxamide groups in triazoles and SNAP derivatives.

- Metabolic Stability : Fluorination generally reduces metabolic degradation. The 2,5-difluorophenyl group likely offers comparable stability to 2,4- or 3,4-substituted analogs .

- Solubility: The acetate ester could improve aqueous solubility relative to non-esterified analogs, though this depends on the balance between lipophilic (thiazepane, difluorophenyl) and hydrophilic (acetate) groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。